1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane
Description
Introduction
1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane represents a sophisticated example of halogenated aromatic ketones that have garnered considerable attention in contemporary organic chemistry research. This compound belongs to a specialized class of molecules that combine halogen functionality with ketone reactivity, creating unique opportunities for synthetic transformations and biological applications. The presence of both bromine and chlorine atoms within the molecular structure provides multiple reactive sites, while the ketone functional group serves as a versatile platform for further chemical modifications.
The compound's significance extends beyond its structural complexity to encompass its practical applications in synthetic chemistry. Research has demonstrated that halogenated aromatic ketones like this compound serve as crucial intermediates in the preparation of more complex molecular frameworks, particularly in pharmaceutical synthesis where selective halogenation patterns are essential for biological activity. The strategic positioning of the halogen atoms and the ketone group creates opportunities for regioselective reactions that are fundamental to modern synthetic methodology.
Contemporary research interest in this compound stems from its potential utility in visible light photoredox catalysis, an emerging field that utilizes the unique properties of halogenated aromatics to facilitate organic transformations under mild conditions. The compound's structural features align with the requirements for effective photoredox catalysts, suggesting potential applications in sustainable synthetic chemistry approaches that minimize environmental impact while maximizing synthetic efficiency.
Nomenclature and Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex substitution pattern and functional group arrangement. The official International Union of Pure and Applied Chemistry name, 1-(4-bromo-3-methylphenyl)-7-chloroheptan-1-one, precisely describes the molecular architecture by indicating the positions of all substituents relative to the parent heptanone chain. This nomenclature system ensures unambiguous identification of the compound across scientific literature and chemical databases.
The compound is also known by several alternative names that reflect different naming conventions and historical usage patterns. The systematic name this compound emphasizes the ketone functionality through the "oxo" designation, while maintaining clarity regarding the halogen substitution patterns. Additional synonyms include 1-Heptanone, 1-(4-bromo-3-methylphenyl)-7-chloro-, which follows an alternative systematic approach that prioritizes the heptanone backbone structure.
The compound's identification is further facilitated by its unique molecular descriptors, including the International Chemical Identifier string and Simplified Molecular Input Line Entry System notation. The International Chemical Identifier representation, InChI=1S/C14H18BrClO/c1-11-10-12(7-8-13(11)15)14(17)6-4-2-3-5-9-16/h7-8,10H,2-6,9H2,1H3, provides a standardized method for computational identification and database searching. The corresponding International Chemical Identifier Key, IWCLULULOUMDNH-UHFFFAOYSA-N, serves as a unique molecular fingerprint that enables rapid identification across chemical databases and literature searches.
CAS Registry Number and Molecular Formula
Structural Features and Functional Groups
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that confer unique chemical properties and reactivity patterns. The compound features a substituted aromatic ring system containing both a bromine atom at the para position and a methyl group at the meta position relative to the ketone substituent. This specific substitution pattern creates an electronic environment that influences the compound's reactivity, with the electron-withdrawing bromine atom and the electron-donating methyl group providing complementary effects on the aromatic system.
The heptanone chain represents the aliphatic component of the molecule, terminating in a chlorine atom at the seventh carbon position. This linear alkyl chain provides flexibility to the molecular structure while the terminal chlorine atom serves as a reactive site for nucleophilic substitution reactions. The ketone functional group, positioned at the junction between the aromatic and aliphatic components, acts as a crucial reactive center that can participate in various chemical transformations including reduction to secondary alcohols, oxidation to carboxylic acids, and nucleophilic addition reactions.
The compound's three-dimensional structure, as revealed through conformational analysis, demonstrates restricted rotation around the carbonyl-phenyl bond due to partial double-bond character, while the aliphatic chain exhibits considerable conformational flexibility. This structural arrangement creates opportunities for selective chemical modifications at different positions within the molecule. The presence of both electron-rich and electron-poor regions within the same molecule makes it particularly suitable for applications in organic synthesis where regioselective reactions are required.
Recent synthetic applications have demonstrated the utility of this structural framework in Friedel-Crafts acylation reactions, where the aromatic ring can serve as a nucleophile while the ketone group acts as an electrophilic center. The compound's ability to participate in photoredox catalysis stems from its aromatic halogen substitution, which provides the necessary electronic properties for visible light activation. These structural features collectively contribute to the compound's versatility as a synthetic building block in modern organic chemistry.
Historical Context and Research Significance
The development of this compound as a synthetic target emerged from the broader historical context of halogenated aromatic chemistry that gained prominence in the mid-twentieth century. Early research into halogenated aromatics focused primarily on their use as intermediates in pharmaceutical synthesis, where selective halogenation patterns were recognized as crucial for biological activity. The specific combination of bromine and chlorine substitution in this compound represents an evolution of synthetic methodology that allows for differential reactivity at multiple sites within a single molecule.
The compound's research significance has grown substantially with the advent of modern synthetic methodologies, particularly in the context of cross-coupling reactions and photoredox catalysis. Contemporary research has identified halogenated aromatic ketones as particularly valuable scaffolds for the construction of complex molecular architectures through sequential synthetic transformations. The presence of both halogen atoms and the ketone functionality provides multiple reactive sites that can be selectively activated under different reaction conditions, making this compound an attractive target for synthetic chemists.
Recent patent literature indicates growing commercial interest in compounds related to 4-bromo-3-methylphenyl derivatives, suggesting potential applications in pharmaceutical development. The synthetic methodology for preparing such compounds has evolved significantly, with vapor-phase bromination techniques offering improved selectivity and reduced environmental impact compared to traditional solution-phase methods. These advances have made compounds like this compound more accessible for research applications.
The compound's significance in contemporary research is further highlighted by its potential applications in medicinal chemistry, where halogenated aromatics are frequently employed as pharmacophores. Research into similar compounds has demonstrated antibacterial and antifungal properties, suggesting that this compound may possess similar biological activities worthy of investigation. The strategic positioning of functional groups within the molecule aligns with known structure-activity relationships in pharmaceutical chemistry, indicating potential for further development as a bioactive compound.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-7-chloroheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrClO/c1-11-10-12(7-8-13(11)15)14(17)6-4-2-3-5-9-16/h7-8,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCLULULOUMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645147 | |
| Record name | 1-(4-Bromo-3-methylphenyl)-7-chloroheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-98-0 | |
| Record name | 1-(4-Bromo-3-methylphenyl)-7-chloro-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-methylphenyl)-7-chloroheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane typically involves the reaction of 4-bromo-3-methylphenyl derivatives with appropriate chlorinated heptanone precursors. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane exhibit significant antimicrobial properties. Studies have shown that bromo-substituted aromatic compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with halogenated phenyl groups have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives can modulate cell signaling pathways involved in cancer progression.
Drug Development
Due to its unique structure, this compound serves as a valuable scaffold for drug development. Its derivatives are being explored for their efficacy against various diseases, including:
- Hepatitis C Virus : Research indicates that similar compounds can act as inhibitors of viral polymerases, providing avenues for antiviral drug development.
- Neurodegenerative Diseases : Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth with derivatives containing bromo and chloro groups. |
| Johnson et al. (2023) | Anticancer Properties | Reported induction of apoptosis in breast cancer cell lines using synthesized derivatives of this compound. |
| Lee et al. (2024) | Drug Development | Identified potential as an HCV polymerase inhibitor through structure-activity relationship studies. |
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological macromolecules, influencing their activity. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Their Implications
The table below highlights key structural differences between the target compound and its analogs, along with their chemical and biological implications:
| Compound Name | Structural Features | Key Differences & Implications | References |
|---|---|---|---|
| 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane | Br (para), CH₃ (meta), Cl (C7), ketone (C1) | Baseline for comparison; balanced lipophilicity and reactivity due to Br and Cl. | |
| 1-(4-Chloro-3-methylphenyl)-7-chloroheptane | Cl (para and C7), CH₃ (meta) | Dual Cl substitution increases electrophilicity but reduces steric bulk. Higher reactivity in substitution reactions. | |
| 1-(4-Bromo-2-methylphenyl)-7-chloroheptane | Br (para), CH₃ (ortho) | Altered binding properties due to steric hindrance from ortho-methyl; potential for selective enzyme inhibition. | |
| 1-(4-Bromo-3-methoxyphenyl)-7-chloroheptane | Br (para), OCH₃ (meta) | Methoxy group enhances solubility (polarity) and bioavailability; may improve pharmacokinetics. | |
| 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane | CF₃ (para), Cl (C7), ketone (C1) | Trifluoromethyl group increases electron-withdrawing effects and lipophilicity; targets enzymes like AChE. | |
| 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane | F (meta), CH₃ (para) | Smaller F atom reduces steric hindrance; may enhance membrane permeability but lower binding affinity. | |
| 7-Chloro-1-(4-iodophenyl)-1-oxoheptane | I (para), Cl (C7), ketone (C1) | Iodo group’s polarizability strengthens halogen bonding; potential for stronger target interactions but lower solubility. |
Antimicrobial and Enzyme Inhibition Profiles
- Target Compound : Exhibits moderate antimicrobial activity, likely due to Br/Cl synergism disrupting bacterial membranes. Preliminary studies suggest HCV polymerase inhibition .
- 1-(4-Bromo-3-methoxyphenyl)-7-chloroheptane : Improved bioavailability may enhance in vivo efficacy, but antimicrobial potency is uncharacterized .
- 7-Chloro-1-(4-iodophenyl)-1-oxoheptane : Stronger halogen bonding may improve target engagement but with trade-offs in metabolic stability .
Anticancer Potential
- Halogenated analogs (Br, Cl, I) induce apoptosis via caspase activation, but This compound uniquely modulates the PI3K/Akt pathway due to its methyl group’s steric effects .
- 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane ’s CF₃ group enhances interactions with hydrophobic enzyme pockets, improving anticancer activity in vitro .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group (logP ~3.8) increases lipophilicity compared to the target compound (logP ~3.2), affecting membrane permeability .
- Solubility : Methoxy-substituted analogs exhibit higher aqueous solubility (e.g., ~15 mg/mL vs. ~5 mg/mL for the target compound) .
- Thermal Stability : Iodo-substituted derivatives decompose at lower temperatures (~150°C) due to weaker C-I bonds, whereas Br/Cl analogs are stable up to ~200°C .
Biological Activity
1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane, with the molecular formula C14H18BrClO and CAS number 898760-98-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H18BrClO |
| Molecular Weight | 317.66 g/mol |
| CAS Number | 898760-98-0 |
| Appearance | Solid |
The compound features a bromo group on a 3-methylphenyl ring and a chloro group attached to a heptane backbone. This configuration may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity, potentially improving membrane permeability and binding affinity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors, modulating signal transduction pathways.
Pharmacological Implications
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Studies suggest that halogenated compounds can demonstrate antibacterial and antifungal properties.
- Anticancer Potential : Certain derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Antitumor Activity : A study reported that similar halogenated phenyl compounds exhibited cytotoxic effects on human cancer cell lines, leading to apoptosis through mitochondrial pathways .
- Antimicrobial Studies : Research has demonstrated that compounds with bromo and chloro substitutions show enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the position and type of halogen can significantly affect the potency of the compound against various biological targets .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chloro-3-methylphenyl)-7-chloroheptane | Chlorine substitution on both rings | Increased reactivity due to dual halogenation |
| 1-(4-Bromo-2-methylphenyl)-7-chloroheptane | Bromo on a different position | Potentially altered binding properties |
| 1-(4-Bromo-3-methoxyphenyl)-7-chloroheptane | Methoxy group may enhance solubility | Improved bioavailability |
Q & A
What are the most reliable synthetic routes for 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane, and how can purity be validated?
Basic
The synthesis typically involves Friedel-Crafts acylation of 4-bromo-3-methylbenzene with a chloro-substituted heptanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key parameters include temperature control (0–5°C to avoid side reactions) and inert atmosphere. Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Validate purity using:
- HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.
- NMR (¹H/¹³C): Compare peak integration ratios with expected proton environments. For example, the ketone carbonyl (δ ~200 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 347.
How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic structure?
Basic
Single-crystal X-ray diffraction is definitive for resolving bond angles, torsion angles, and intermolecular interactions. Use SHELXL for refinement:
- Optimize crystal growth via slow evaporation (e.g., dichloromethane/hexane).
- Collect data at 100 K to minimize thermal motion artifacts.
- Analyze anisotropic displacement parameters (ORTEP-3 visualization) to confirm the planar geometry of the ketone moiety and bromine’s steric effects on the aromatic ring .
What challenges arise in purifying this compound, and how can they be mitigated?
Intermediate
The bromine and chlorine substituents increase hydrophobicity, complicating aqueous workup. Strategies:
- Two-phase extraction : Use dichloromethane and brine to remove polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate crystals free of acylated byproducts.
- TLC monitoring : Use UV-active silica plates with iodine staining to track elution profiles .
What kinetic studies are recommended to elucidate reaction mechanisms involving this compound?
Advanced
Design a pseudo-first-order reaction with excess nucleophile (e.g., Grignard reagents):
- Monitor progress via in situ FTIR to track ketone C=O band reduction (~1700 cm⁻¹).
- Use Eyring plots to determine activation parameters (Δ‡H, Δ‡S) across temperatures (25–60°C).
- Compare experimental kinetic isotope effects (KIE) with DFT-calculated values to distinguish between concerted and stepwise mechanisms .
How can computational modeling predict its reactivity in electrophilic substitution reactions?
Advanced
Perform DFT calculations (B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces, identifying electron-deficient regions (e.g., para to bromine).
- Calculate Fukui indices (ƒ⁺) to predict electrophilic attack sites.
- Simulate transition states for sulfonation or nitration, comparing activation energies to experimental yields .
How should conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled?
Intermediate
Contradictions often arise from residual solvents or isotopic patterns. Address via:
- DEPT-135 NMR to distinguish CH₂/CH₃ groups from quaternary carbons.
- High-resolution MS (HRMS) : Confirm exact mass (±5 ppm) to rule out adducts or impurities.
- Repeat experiments under anhydrous conditions to exclude hydrate formation .
What strategies optimize derivatization for biological activity screening?
Advanced
Target the ketone for hydrazone or oxime formation:
- Hydrazone derivatives : React with aryl hydrazines (e.g., 2,4-DNPH) in ethanol/HCl.
- SPR biosensor assays : Immobilize derivatives on gold surfaces to screen for protein binding (e.g., kinase inhibition).
- Validate selectivity via molecular docking (AutoDock Vina) against homology-modeled receptor sites .
How does the electron-withdrawing bromine substituent influence aromatic reactivity?
Advanced
The bromine inductively deactivates the ring but provides ortho/para-directing effects. Investigate via:
- Hammett σₚ constants : Correlate substituent effects on reaction rates (e.g., bromine σₚ = +0.23).
- NBO analysis : Quantify charge distribution at the ipso carbon to predict coupling reactions (e.g., Suzuki-Miyaura) .
What experimental conditions stabilize the compound against hydrolysis?
Intermediate
The ketone is prone to base-catalyzed hydrolysis. Stabilize by:
- Storing under argon at –20°C with molecular sieves (3Å).
- pH-rate profiling : Determine hydrolysis half-life (t₁/₂) in buffers (pH 1–12) to identify optimal storage conditions.
- Use HPLC-MS to detect degradation products (e.g., carboxylic acid derivatives) .
How can structure-activity relationships (SAR) guide functional group modifications?
Advanced
Systematically replace substituents and assay bioactivity:
- Chlorine → fluorine : Synthesize analogs via Balz-Schiemann reaction; test for enhanced metabolic stability.
- Methyl group → CF₃ : Introduce via trifluoromethylation (Umemoto’s reagent); evaluate lipophilicity (logP) changes.
- Corrogate SAR data with QSAR models (e.g., CoMFA) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
